[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate
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Overview
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate: is a complex organic compound that features a furan ring, an oxazole ring, and a trifluoromethyl-substituted benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the furan and oxazole rings separately, followed by their coupling with the trifluoromethyl benzoate moiety. Key steps may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This often involves the cyclization of α-hydroxy ketones with nitriles under dehydrating conditions.
Coupling Reaction: The final step involves the esterification of the oxazole-furan intermediate with 2-(trifluoromethyl)benzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Oxazolidines.
Substitution Products: Substituted benzoates with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It can be used in the design of molecular probes for studying biological processes at the molecular level.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Electronics: Application in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate provides unique electronic properties and reactivity compared to its thiophene and pyridine analogs.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4/c17-16(18,19)12-5-2-1-4-11(12)15(21)23-9-10-8-14(24-20-10)13-6-3-7-22-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECZGJWTGUWADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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